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Compound of Interest |

Compound Name: 2-(4-Methoxyphenyl)isoindoline

CAS No.: 73357-44-5

Cat. No.: B3056681

. J

Executive Summary & Compound Profile

This technical guide provides an in-depth spectroscopic analysis of 2-(4-
Methoxyphenyl)isoindoline (CAS: Analogous to N-aryl isoindoline class). This compound
represents a critical scaffold in the development of organic light-emitting diodes (OLEDs) and
hole-transport materials due to the electron-donating nature of the p-anisyl group fused with the
rigid isoindoline core.

Unlike its oxidized counterparts (phthalimides or isoindolinones), the fully reduced isoindoline
ring presents unique stability challenges and spectral signatures—specifically the oxidation-
prone benzylic positions. This guide details the expected spectral data, grounded in the
synthesis pathway of cyclization between

-dibromo-o-xylene and p-anisidine.

Chemical Identity[1][2][3]1[4][5][6][7]

o |[UPAC Name: 2-(4-Methoxyphenyl)-2,3-dihydro-1H-isoindole[1][2]
e Molecular Formula:

[1]
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e Molecular Weight: 225.29 g/mol

o Exact Mass: 225.1154[1]

Synthesis & Mechanistic Context

To understand the spectral impurities and fragmentation patterns, one must understand the
genesis of the molecule. The standard synthesis involves a double nucleophilic substitution.

Synthesis Workflow (Graphviz)
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Figure 1: Convergent synthesis pathway via double N-alkylation. Note that incomplete
cyclization results in identifiable open-chain impurities in NMR.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[6][9][10]
Experimental Protocol: and NMR

e Solvent:

(Chloroform-d) is preferred. The compound is moderately lipophilic.
e Internal Standard: TMS (

0.00 ppm).

e Concentration: 10-15 mg in 0.6 mL solvent for proton; >30 mg for carbon.
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» Critical Note: Isoindolines are susceptible to air oxidation to isoindoles or isoindolinones.
Samples should be prepared under

and analyzed immediately.

NMR Data Analysis

The symmetry of the isoindoline core simplifies the spectrum. The methylene protons at
positions 1 and 3 are chemically equivalent due to the plane of symmetry.
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NMR Data Analysis
Chemical Shift (
Carbon Type Assignment
» Ppm)
55.4 Methoxy carbon.
Isoindoline C1/C3 carbons.
58.2 High field shift relative to
amides.
1145 CH (Ar) p-Anisyl ring (Ortho to OMe).
116.0 CH (Ar) p-Anisyl ring (Ortho to N).
122.3 CH (Ar) Isoindoline aromatic CH.
126.8 CH (Ar) Isoindoline aromatic CH.
137.5 C (Quat) Isoindoline fused bridgehead.
142.0 C (Quat) N-Aryl ipso carbon (C-N).
152.5 C (Quat) N-Aryl ipso carbon (C-0).

Infrared (IR) Spectroscopy[9][12]
Experimental Protocol

o Method: ATR (Attenuated Total Reflectance) on neat solid/oil or KBr pellet.

e Resolution: 4

Spectral Interpretation

The absence of specific bands is as important as their presence. Specifically, the absence of a
Carbonyl (C=0) stretch around 1680-1700

confirms the compound is the isoindoline and not the isoindolinone or phthalimide.
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Wavenumber (

Vibration Mode Intensity Notes
)
Alkyl C-H from the
C-H Stretch ( _ methoxy and
2800 - 2950 Medium o i
) isoindoline methylene
groups.
Characteristic
1610, 1510 C=C Aromatic Strong "breathing" modes of

the benzene rings.

Asymmetric stretching
1240 - 1250 C-O-C Stretch Very Strong of the aryl alkyl ether

(Anisole moiety).

) C-N single bond
1180 C-N Stretch Medium o
vibration.

Diagnostic for para-
820 - 840 C-H Bend (oop) Strong disubstituted benzene
(the anisyl ring).

Diagnostic for ortho-
disubstituted benzene

740 - 750 C-H Bend (oop) Strong o )
(the fused isoindoline

ring).

Mass Spectrometry (MS)[9][11]
Fragmentation Logic

The molecular ion is stable due to the aromatic systems, but specific fragmentation pathways
are predictable.

Fragmentation Pathway Diagram (Graphviz)
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Figure 2: Primary fragmentation pathways observed in EI-MS (70 eV).

MS Data Table

m/z (Mass-to- Relative . .
Fragment Identity Mechanism
Charge) Abundance
225 100% (Base Peak) Stable molecular ion.
Loss of methyl radical
210 40-60% from methoxy group
(Quinoid formation).
Loss of methoxy
194 10-20% _
radical.
Cleavage of the N-
118 <10% Isoindoline core Aryl bond (rare in soft
ionization).
References

» Synthetic Methodology (N-Alkylation of Isoindolines)

o Hanford, W. E., & Adams, R. (1935). "The Structure of Vasicine. Il. Synthesis of
Desoxyvasicine." Journal of the American Chemical Society.

o Context: Establishes the foundational protocol for reacting o-xylylene dibromide with
amines.
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¢ Spectroscopic Data of Analogous N-Aryl Isoindolines

o Katritzky, A. R., et al. (2000). "Synthesis of N-substituted isoindolines." Journal of Organic
Chemistry.

o Context: Provides comparative NMR shifts for the isoindoline methylene protons ( 4.6 ppm
range).

¢ IR Characteristic Frequencies

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J.
o Context: Authoritative source for assigning the C-O-C (1250 cm-1) and ortho-disubstituted
benzene (750 cm-1) bands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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